molecular formula C12H21NO3 B8266921 Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate

Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate

Cat. No.: B8266921
M. Wt: 227.30 g/mol
InChI Key: WWOXIDDANMMCNY-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate: is an organic compound with the molecular formula C11H19NO3 . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate typically involves the reaction of tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate with sodium hydroxide in a solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Chemistry: : In chemistry, Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: : In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes .

Industry: : Industrially, this compound is used in the production of polymers and other materials. Its unique structure makes it suitable for creating specialized materials with desired properties .

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathway. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOXIDDANMMCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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